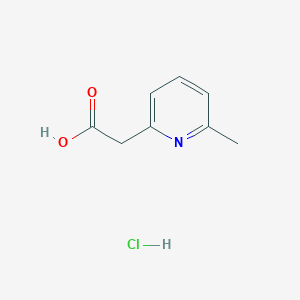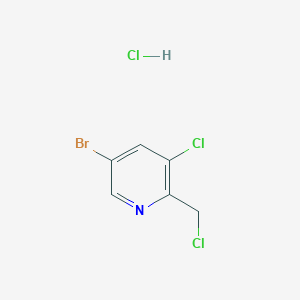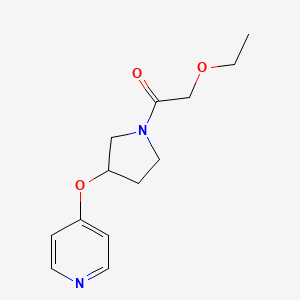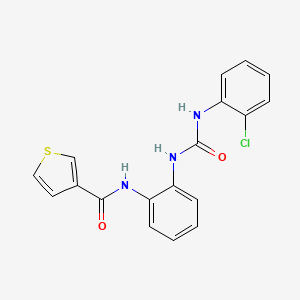![molecular formula C6H8F3NO5 B2507632 (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid CAS No. 1308999-41-8](/img/structure/B2507632.png)
(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid is a useful research compound. Its molecular formula is C6H8F3NO5 and its molecular weight is 231.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomass-Derived Applications
Levulinic acid (LEV), closely related to the structure of (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, is a prominent biomass-derived chemical with versatile applications in drug synthesis. It offers a cost-effective and cleaner alternative for drug synthesis due to its carbonyl and carboxyl functional groups. LEV derivatives have significant potential in various medical applications, including cancer treatment, creating medical materials, and forming active functional groups for medicinal use. The ability to modify chemical reagents or act as linkers for pharmaceutical reagents adds to its versatility as a pharmaceutical intermediate (Zhang et al., 2021).
Antioxidant Properties
Hydroxycinnamic acids (HCAs), structurally related to this compound, possess notable biological properties, particularly as antioxidants. Structure-activity relationships (SARs) studies emphasize the significance of unsaturated bonds and specific structural modifications on their antioxidant activity. These studies are pivotal for understanding the potential of HCAs in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Cosmetic and Therapeutic Applications
Hydroxy acids (HAs), including this compound, are widely used in cosmetic and therapeutic formulations. They offer beneficial effects for the skin, such as treating photoaging, acne, and other skin conditions. The study of HAs includes understanding their safety, especially concerning prolonged use on sun-exposed skin. Additionally, their biological mechanisms of action in melanogenesis and tanning, and the contribution of cosmetic vehicles in formulations, are crucial areas of research (Kornhauser et al., 2010).
Phosphonic Acid Applications
Phosphonic acid functional groups, with structural similarities to this compound, are employed in various applications due to their bioactive properties. These applications span a wide range of fields, including drug and pro-drug development, bone targeting, and the design of supramolecular materials. The diverse applications underscore the importance of phosphonic acids in research and industry (Sevrain et al., 2017).
Biomass Conversion and Functional Materials
Compounds like 5-Hydroxymethylfurfural (HMF), derived from biomass similar to this compound, serve as platform chemicals for producing various materials, including monomers, polymers, and fuels. The use of biomass-derived chemicals like HMF and its derivatives is seen as a sustainable alternative to non-renewable hydrocarbon sources, indicating the potential of such compounds in green chemistry and sustainability (Chernyshev et al., 2017).
Propiedades
IUPAC Name |
(2S)-3-hydroxy-2-(2,2,2-trifluoroethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO5/c7-6(8,9)2-15-5(14)10-3(1-11)4(12)13/h3,11H,1-2H2,(H,10,14)(H,12,13)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIYQTVFJHPNAK-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)OCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)OCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2507553.png)


![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)

![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)
![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)

![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)

